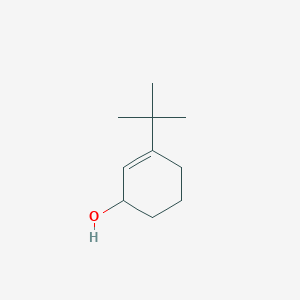![molecular formula C8H17Cl2O3PS B14502644 Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate CAS No. 63878-86-4](/img/structure/B14502644.png)
Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate: is an organophosphorus compound with the molecular formula C8H17Cl2O3PS This compound is characterized by the presence of both chloroethyl and ethylsulfanyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the chlorination of ethylsulfanyl ethyl phosphonate using thionyl chloride or phosphorus trichloride under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Esterification: Another method involves the esterification of 2-chloroethyl phosphonic acid with 2-(ethylsulfanyl)ethanol in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols. This can lead to the formation of various derivatives with different functional groups.
Hydrolysis: In the presence of water or aqueous bases, this compound can undergo hydrolysis, resulting in the cleavage of the phosphonate ester bonds and the formation of phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Sodium hydroxide, ammonia, thiols, and other nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the study of reaction mechanisms involving phosphonate esters.
Biology: In biological research, this compound is used to investigate the effects of organophosphorus compounds on enzyme activity and cellular processes. It serves as a model compound for studying the interactions of phosphonates with biological molecules.
Medicine: this compound has potential applications in the development of pharmaceuticals, particularly as a prodrug that can release active agents upon metabolic activation. Its ability to undergo hydrolysis and substitution reactions makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and engineering.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate involves its ability to undergo hydrolysis and substitution reactions. Upon entering a biological system, the compound can be hydrolyzed to release phosphonic acid derivatives, which can interact with enzymes and other biomolecules. The chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites in proteins and nucleic acids. These interactions can result in changes in enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
Bis(2-chloroethyl)sulfide: Also known as mustard gas, this compound is a potent vesicant and alkylating agent. It shares the chloroethyl groups with Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate but lacks the phosphonate moiety.
Bis(2-chloroethyl)ether: This compound is an ether with two chloroethyl groups. It is less reactive than sulfur mustard but can still undergo similar substitution reactions.
Bis(2-chloroethyl)phosphonate: This compound contains two chloroethyl groups attached to a phosphonate moiety, similar to this compound, but lacks the ethylsulfanyl group.
Uniqueness: this compound is unique due to the presence of both chloroethyl and ethylsulfanyl groups attached to a phosphonate moiety. This combination of functional groups imparts distinct chemical properties, such as the ability to undergo both oxidation and substitution reactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
63878-86-4 |
|---|---|
Molecular Formula |
C8H17Cl2O3PS |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
1-chloro-2-[2-chloroethoxy(2-ethylsulfanylethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C8H17Cl2O3PS/c1-2-15-8-7-14(11,12-5-3-9)13-6-4-10/h2-8H2,1H3 |
InChI Key |
CEEDMHVPZBKKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



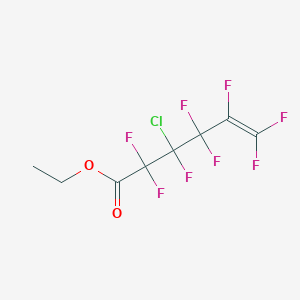
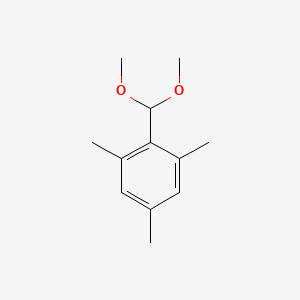
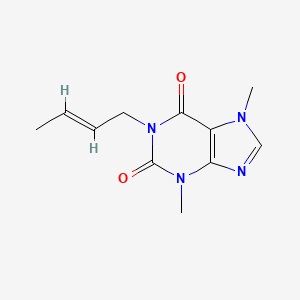
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
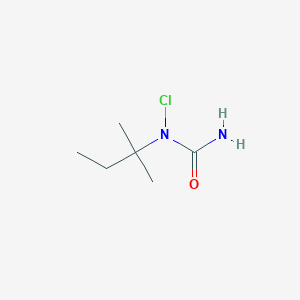
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
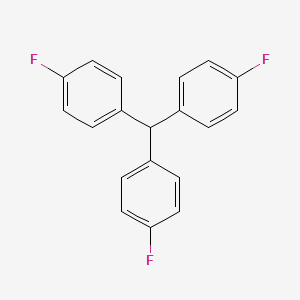
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
